3-Benzylisothiazolidine 1,1-dioxide
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Overview
Description
3-Benzylisothiazolidine 1,1-dioxide is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential biological activities This compound features a benzyl group attached to an isothiazolidine ring, which is further oxidized to form a 1,1-dioxide
Mechanism of Action
Target of Action
Thiazolidine derivatives, a class to which this compound belongs, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have been associated with various biological targets .
Mode of Action
Thiazolidine derivatives are known to behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , suggesting that environmental factors may play a role in the synthesis and action of these compounds.
Biochemical Analysis
Cellular Effects
The cellular effects of 3-Benzyl-1,2-thiazolidine-1,1-dioxide are not well studied. Thiazolidinediones are known to alter the concentration of hormones secreted by adipocytes, particularly adiponectin . This suggests that 3-Benzyl-1,2-thiazolidine-1,1-dioxide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazolidinediones are known to produce their biological response by stimulating the PPARγ receptor and cytoplasmic Mur ligase enzyme, and by scavenging reactive oxygen species
Metabolic Pathways
Thiazolidinediones are known to alter the concentration of hormones secreted by adipocytes, particularly adiponectin , suggesting that 3-Benzyl-1,2-thiazolidine-1,1-dioxide may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylisothiazolidine 1,1-dioxide typically involves the reaction of benzylamine with sulfur dioxide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which cyclizes to form the isothiazolidine ring. The final oxidation step introduces the 1,1-dioxide functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to the corresponding sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isothiazolidine derivatives.
Scientific Research Applications
3-Benzylisothiazolidine 1,1-dioxide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,3-Benzothiadiazine 1,1-dioxide: Combines structural features of benzothiadiazines and phthalazinones, used in medicinal chemistry.
Properties
IUPAC Name |
3-benzyl-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)7-6-10(11-14)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUVCZTVVPLXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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